molecular formula C9H9BrO2 B1584782 Ethyl 3-bromobenzoate CAS No. 24398-88-7

Ethyl 3-bromobenzoate

Cat. No. B1584782
Key on ui cas rn: 24398-88-7
M. Wt: 229.07 g/mol
InChI Key: QAUASTLEZAPQTB-UHFFFAOYSA-N
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Patent
US08883789B2

Procedure details

This intermediate was prepared from ethyl 3-bromobenzoate and cyclobutylzinc bromide in two steps according to the preparation of 6-cyclopentyl-benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclobutylzinc bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7]CC)=[O:6].[Br-].[CH:14]1([Zn+])[CH2:17][CH2:16][CH2:15]1.C1(C2C(C(O)=O)=CC=CC=2)CCCC1>>[CH:14]1([C:2]2[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=2)[C:5]([OH:7])=[O:6])[CH2:17][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1
Name
cyclobutylzinc bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C1(CCC1)[Zn+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1=CC=CC=C1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCC1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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